molecular formula C12H12BrNO3S B12302771 3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12302771
M. Wt: 330.20 g/mol
InChI Key: RQHDIPZZSXATDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with thiazolidine-4-carboxylic acid in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the acetyl group but shares similar biological activities.

    3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but without the bromine atom.

Uniqueness

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and bromophenyl groups, which enhance its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDIPZZSXATDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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